3-Pyridylamidoxime
Overview
Description
Scientific Research Applications
3-Pyridylamide oxime has a wide range of applications in scientific research:
Mechanism of Action
3-Pyridylamidoxime, also known as N’-hydroxypyridine-3-carboximidamide, N-Hydroxynicotinimidamide, or (Z)-N’-hydroxynicotinimidamide, is a chemical compound with the empirical formula C6H7N3O . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s been suggested that it may have an impact on the respiratory system .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. It’s been suggested that it may be used in the synthesis of 3-(3-pyridyl)-5-trichloromethyl-1,2,4-oxadiazole
Safety and Hazards
Preparation Methods
The synthesis of 3-Pyridylamide oxime involves the reaction between hydroxylamine hydrochloride, sodium hydroxide, and 3-cyanopyridine dissolved in ethanol . This method is efficient and yields the desired product in high purity. Industrial production methods often utilize similar reaction conditions but on a larger scale to meet the demand for pharmaceutical applications .
Chemical Reactions Analysis
3-Pyridylamide oxime undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This reaction often involves halogenating agents or nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield pyridine N-oxide derivatives, while reduction can produce corresponding amines .
Comparison with Similar Compounds
3-Pyridylamide oxime is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Pralidoxime: Another oxime used as an antidote for organophosphate poisoning.
Obidoxime: Known for its effectiveness in reactivating acetylcholinesterase.
HI-6: A potent reactivator with a broader spectrum of activity against various organophosphates.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Properties
CAS No. |
1594-58-7 |
---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H,(H2,7,9) |
InChI Key |
AQBMQGDKWIPBRF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N\O)/N |
SMILES |
C1=CC(=CN=C1)C(=NO)N |
Canonical SMILES |
C1=CC(=CN=C1)C(=NO)N |
Appearance |
Assay:≥98%A crystalline solid |
1594-58-7 | |
Pictograms |
Irritant |
Synonyms |
N-Hydroxynicotinamidine; NSC 208697; NSC 220324 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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